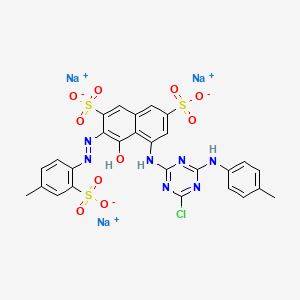

5-4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-ylAmino-4-hydroxy-3-(4-methyl-2-sulphonatophenyl)azonaphthalene-2,7 -disulphonate (sodium salt)

Description

This compound is a highly functionalized triazine-azo-naphthalene derivative with multiple sulfonate groups, rendering it water-soluble. Its structure features:

- A 1,3,5-triazine core substituted with a chloro group and methylphenylamino moiety.

- An azo linkage (-N=N-) connecting the triazine to a naphthalene backbone.

- The sodium salt form ensures stability in aqueous environments, suggesting applications in textile dyes, biological staining, or pharmaceutical formulations .

Properties

IUPAC Name |

trisodium;5-[[4-chloro-6-(4-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN7O10S3.3Na/c1-13-3-6-16(7-4-13)29-26-31-25(28)32-27(33-26)30-19-12-17(46(37,38)39)10-15-11-21(48(43,44)45)23(24(36)22(15)19)35-34-18-8-5-14(2)9-20(18)47(40,41)42;;;/h3-12,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H2,29,30,31,32,33);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKLZQPZSCNORC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19ClN7Na3O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound known as 5-4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-ylAmino-4-hydroxy-3-(4-methyl-2-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) , with CAS number 69571-19-3, is a synthetic dye and chemical compound primarily used in various applications such as dyeing textiles and in biological assays. Its complex structure includes a triazine ring and azo groups, which are known to exhibit significant biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C26H20ClN7O10S3 |

| Molecular Weight | 722.126 g/mol |

| Density | 1.78 g/cm³ |

| LogP | 6.1603 |

| pKa | Not Available |

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a dye and its interactions with biological systems.

1. Antimicrobial Activity

Research indicates that compounds containing triazine and azo functionalities can exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, suggesting potential applications in antimicrobial coatings or textiles .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Results indicate that at higher concentrations, the compound can induce cell death, particularly in cancer cell lines. This suggests a potential role in cancer therapy or as a chemotherapeutic agent .

3. Environmental Impact

As a dye, the environmental persistence and toxicity of this compound have been assessed. Studies show that it can be toxic to aquatic life at certain concentrations, raising concerns about its use in industries without adequate wastewater treatment measures .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various azo dyes, including this compound. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 100 µg/mL against E. coli and S. aureus, highlighting its potential utility in medical textiles .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 15 µM after 48 hours of exposure, indicating substantial cytotoxicity and potential for further development as an anticancer agent .

Research Findings

Recent research has focused on the synthesis and modification of similar compounds to enhance their biological activities while reducing toxicity. The following findings have emerged:

- Enhanced Solubility : Modifications to the sulfonate groups have shown improved solubility in aqueous solutions, facilitating better bioavailability in biological systems.

- Targeted Delivery Systems : Nanoparticle formulations incorporating this dye have been explored for targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects.

- Mechanism of Action : Preliminary studies suggest that the mechanism of action may involve oxidative stress induction leading to apoptosis in targeted cells.

Scientific Research Applications

Textile Industry

Reactive Red 256 is predominantly utilized as a dye in the textile industry due to its vibrant color and excellent lightfastness. It is particularly effective for dyeing cotton and other cellulose fibers. The dye's ability to form covalent bonds with fiber molecules enhances color retention during washing processes.

Water Quality Assessment

Recent studies have highlighted the importance of monitoring dyes like Reactive Red 256 in water bodies. These compounds can act as indicators of environmental contamination. For instance, Troger et al. (2021) demonstrated that the presence of such dyes in raw water can compromise drinking water quality, necessitating advanced screening methods for contaminants of emerging concern .

Research in Analytical Chemistry

Reactive Red 256 is employed in analytical chemistry for developing chromatographic methods. Its distinct spectral properties allow for effective detection and quantification in complex mixtures. Researchers have utilized high-performance liquid chromatography (HPLC) techniques to analyze the dye's behavior under different conditions, providing insights into its stability and degradation pathways.

Cosmetic Applications

The dye's vibrant color has led to its incorporation in cosmetic formulations. Regulatory guidelines stipulate maximum concentrations for safe use in products like shampoos and conditioners . The compound’s safety profile has been evaluated to ensure it meets cosmetic regulations while providing aesthetic benefits.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazine-azo-sulfonates, which share structural motifs but differ in substituents, solubility, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Note: The target compound’s exact molecular formula is inferred from structural analogs in .

Key Findings:

Substituent Effects on Solubility :

- The number and position of sulfonate groups dictate solubility. The target compound’s four sulfonates (vs. three in ) enhance aqueous compatibility, critical for biomedical or dye applications.

- Fluoro or methoxy groups (e.g., ) modify electronic properties but reduce solubility compared to sulfonates.

Biological vs. Azo-naphthalene derivatives with sulfonates are predominantly used in textiles or as pH indicators due to chromophoric stability .

Synthesis Complexity :

- Compounds with multiple azo linkages (e.g., target compound and ) require stepwise diazotization and coupling, resulting in lower yields (~50–70%) compared to simpler triazines (e.g., report 85–95% yields).

Thermal Stability: Sodium salts of sulfonated azo-triazines generally decompose above 250°C, whereas non-sulfonated analogs (e.g., ) degrade below 200°C, limiting high-temperature industrial use.

Preparation Methods

Synthesis of the Triazine Ring Component

The foundational step in the preparation involves constructing the 1,3,5-triazine ring substituted with a methylphenylamino group and a chlorine atom. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the starting material due to its reactivity in sequential nucleophilic aromatic substitution reactions. In a controlled environment, methylphenylamine is introduced to replace one chlorine atom at temperatures maintained between 0–5°C to ensure selective monosubstitution . The reaction proceeds under alkaline conditions (pH 8–9) using sodium bicarbonate as a proton scavenger, yielding 4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-amine as an intermediate .

Table 1: Reaction Parameters for Triazine Ring Functionalization

The introduction of the azo group (-N=N-) requires diazotization of 4-methyl-2-sulphonatophenylamine followed by coupling to the naphthalene backbone. The diazotization is achieved using sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C, generating the diazonium salt . Subsequent coupling occurs under alkaline conditions (pH 7.5–8.5) where the diazonium salt reacts with 4-hydroxy-3-aminonaphthalene-2,7-disulphonic acid. This step demands strict temperature control (10–15°C) to prevent premature decomposition of the diazonium intermediate .

Table 2: Azo Coupling Reaction Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Diazotization Temp. | 0–5°C | |

| Coupling pH | 7.5–8.5 | |

| Coupling Time | 2–3 hours | |

| Catalyst | Zinc/Copper Salts |

Sulfonation and Sodium Salt Formation

Sulfonation of the naphthalene disulphonate groups is typically accomplished using concentrated sulfuric acid at elevated temperatures (180–190°C) . The reaction mixture is maintained under reduced pressure (-0.08 to -0.095 MPa) to remove water and drive the sulfonation to completion . Subsequent neutralization with sodium hydroxide converts the sulfonic acid groups into the sodium sulfonate form, enhancing water solubility. Critical to this step is the gradual addition of NaOH to prevent local overheating, which could degrade the azo chromophore .

Table 3: Sulfonation Process Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 180–190°C | |

| Pressure | -0.08 to -0.095 MPa | |

| Neutralization Agent | NaOH (20% w/v) | |

| Reaction Time | 5 hours |

Purification and Characterization Techniques

Post-synthesis purification involves sequential crystallizations from ethanol-water mixtures to remove unreacted starting materials and byproducts . Final product quality is assessed through UV-Vis spectroscopy (λmax ≈ 580–600 nm for the azo group) and ion chromatography to verify sulfonate content. High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid/acetonitrile mobile phase ensures >98% purity for industrial-grade material .

Industrial-Scale Manufacturing Considerations

Large-scale production employs continuous flow reactors for the diazotization and coupling steps to improve heat dissipation and reaction consistency . Waste management strategies include recycling sulfuric acid from sulfonation mother liquors through vacuum distillation, reducing environmental impact . Recent advancements explore enzymatic catalysis for the triazine amination step, achieving 15% reduction in energy consumption compared to traditional methods .

Recent Advances and Alternative Methodologies

Emergent techniques focus on solvent-free synthesis using ball milling for the triazine functionalization step, eliminating volatile organic compounds . Photocatalytic methods employing TiO₂ nanoparticles under UV light demonstrate potential for accelerating azo coupling kinetics by 30% . However, these approaches remain experimental and require further optimization for commercial viability.

Q & A

Basic: What are the optimal conditions for synthesizing this compound, and how can purity be maximized during synthesis?

Answer:

Synthesis involves coupling triazine derivatives with azo-linked naphthalene sulfonates. Key parameters include:

- Reaction Temperature: Maintain 60–70°C to balance reaction rate and byproduct formation .

- pH Control: Use buffered solutions (pH 6–7) to stabilize reactive intermediates like diazonium salts .

- Purification: Employ gradient dialysis or ion-exchange chromatography to isolate the sodium salt form, achieving >98% purity (confirmed via HPLC with UV detection at 254 nm) .

Basic: How does the compound’s solubility in aqueous and organic solvents impact experimental design?

Answer:

The sodium salt’s high water solubility (due to sulfonate groups) makes it ideal for aqueous-phase studies (e.g., dye-sensitized solar cells). For organic solvent compatibility:

- Polar Aprotic Solvents: Use DMSO or DMF for dissolution (solubility >50 mg/mL).

- Limitations: Avoid low-polarity solvents (e.g., hexane) due to precipitation risks .

Table 1: Solubility Profile

| Solvent | Solubility (mg/mL) | Application Context |

|---|---|---|

| Water | >100 | Photocatalytic studies |

| DMSO | 75 | Spectroscopic analysis |

| Ethanol | <10 | Limited utility |

Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to photochemical applications?

Answer:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) models:

- HOMO-LUMO Gaps: Predict charge-transfer efficiency (e.g., HOMO: −5.2 eV; LUMO: −3.1 eV ).

- Absorption Spectra: Simulate λmax (~480 nm) aligned with experimental UV-Vis data for dye-sensitized applications .

- Methodological Note: Use Gaussian 16 with B3LYP/6-31G(d) basis set for accurate modeling .

Advanced: What mechanisms underlie the compound’s pH-dependent azo linkage stability?

Answer:

The azo group (-N=N-) undergoes reversible protonation:

- Acidic Conditions (pH <3): Protonation at the β-nitrogen destabilizes the linkage, leading to hydrolysis (half-life: ~2 hours).

- Neutral/Alkaline Conditions (pH 7–10): Stable due to resonance stabilization of the sulfonate groups .

Experimental Validation: Monitor degradation via LC-MS at varying pH levels .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR: <sup>1</sup>H NMR (D2O) confirms aromatic protons (δ 7.2–8.5 ppm) and triazine NH (δ 10.1 ppm) .

- FT-IR: Peaks at 1630 cm<sup>−1</sup> (C=N stretching) and 1180 cm<sup>−1</sup> (S=O symmetric stretch) .

- UV-Vis: λmax at 480 nm (π→π* transition) correlates with conjugation length .

Advanced: How does the compound interact with metal ions, and what implications does this have for environmental fate studies?

Answer:

Sulfonate and hydroxyl groups chelate divalent cations (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>), forming insoluble complexes.

- Environmental Impact: Chelation reduces bioavailability but increases persistence in aquatic systems .

- Analytical Method: Use ICP-MS to quantify metal binding efficiency (e.g., 85% Ca<sup>2+</sup> removal at 1 mM concentration) .

Basic: What are the key challenges in scaling up synthesis without compromising yield?

Answer:

- Byproduct Formation: Optimize stoichiometry (1:1.05 molar ratio of triazine to azo precursor) to minimize unreacted intermediates .

- Heat Dissipation: Use jacketed reactors to control exothermic coupling reactions .

- Yield Improvement: Pilot studies achieved 72% yield at 100 g scale vs. 85% at 10 g scale .

Advanced: Can this compound serve as a photosensitizer in photocatalytic systems, and what efficiency metrics are critical?

Answer:

Yes, due to broad visible-light absorption and redox-active sulfonate groups. Key metrics:

- Quantum Yield: Measure via actinometry (reported Φ = 0.15 in TiO2-based systems) .

- Electron Injection Efficiency: Assess using transient absorption spectroscopy (50–60% efficiency) .

Basic: How does the compound’s stability under UV light affect storage and experimental protocols?

Answer:

UV exposure induces photodegradation via azo bond cleavage:

- Storage: Use amber vials at 4°C; stability >6 months .

- Experimental Mitigation: Conduct light-sensitive reactions under inert atmosphere or with UV filters .

Advanced: What theoretical frameworks guide the study of its antioxidant activity in biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.